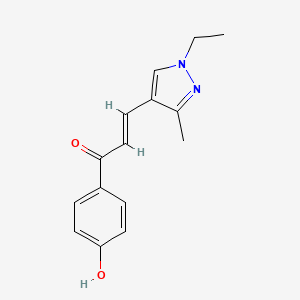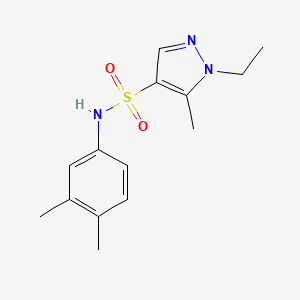![molecular formula C10H15ClN4O2 B5335886 6-[(2-amino-6-chloropyrimidin-4-yl)amino]hexanoic acid](/img/structure/B5335886.png)
6-[(2-amino-6-chloropyrimidin-4-yl)amino]hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(2-amino-6-chloropyrimidin-4-yl)amino]hexanoic acid is a compound that features a pyrimidine ring substituted with an amino group at the 2-position and a chlorine atom at the 6-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-amino-6-chloropyrimidin-4-yl)amino]hexanoic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the cyclocondensation of guanidine salts with alkyl 3-aryl-3-oxopropanoates.
Coupling with Hexanoic Acid: The final step involves coupling the pyrimidine derivative with hexanoic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-[(2-amino-6-chloropyrimidin-4-yl)amino]hexanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives under strong oxidizing conditions.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like thiols, amines, or alkoxides in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
6-[(2-amino-6-chloropyrimidin-4-yl)amino]hexanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-[(2-amino-6-chloropyrimidin-4-yl)amino]hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites . These interactions can lead to alterations in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-chloropyrimidine: A simpler pyrimidine derivative with similar substitution patterns.
6-amino-2-chloropyrimidine: Another pyrimidine derivative with the amino and chlorine groups at different positions.
Hexanoic acid derivatives: Compounds with similar aliphatic chains but different functional groups attached to the pyrimidine ring.
Uniqueness
6-[(2-amino-6-chloropyrimidin-4-yl)amino]hexanoic acid is unique due to its specific substitution pattern and the presence of both a pyrimidine ring and a hexanoic acid moiety. This combination of structural features may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
6-[(2-amino-6-chloropyrimidin-4-yl)amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4O2/c11-7-6-8(15-10(12)14-7)13-5-3-1-2-4-9(16)17/h6H,1-5H2,(H,16,17)(H3,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZHGQJYIKXDQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)N)NCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-METHYLPHENYL)-2-[(1E)-2-(PYRIDIN-3-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B5335816.png)

![N-(3-fluoro-4-methylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5335826.png)
![N-[(4-hydroxy-4-azepanyl)methyl]-2-methyl-5-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide hydrochloride](/img/structure/B5335834.png)
![N-[(1-ethyl-1H-indazol-3-yl)methyl]-3-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5335855.png)
![N-(4-BROMOPHENYL)-N'-[1-(4-PYRIDYL)ETHYL]UREA](/img/structure/B5335860.png)
![ethyl {[5-(furan-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B5335863.png)
![(5Z)-3-benzyl-5-[(2-methyl-2H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5335864.png)
![[(1R)-1-benzyl-2-(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)-2-oxoethyl]amine dihydrochloride](/img/structure/B5335869.png)

![(3S*,4R*)-3-benzyl-1-[4-(hydroxymethyl)benzoyl]-4-methyl-4-piperidinol](/img/structure/B5335893.png)
![N-(2-ethoxy-5-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B5335896.png)

![5-fluoro-3-methyl-2-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-1H-indole](/img/structure/B5335905.png)
